molecular formula C10H16O2 B14281067 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane CAS No. 130221-64-6

1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane

Cat. No.: B14281067
CAS No.: 130221-64-6
M. Wt: 168.23 g/mol
InChI Key: KNFIZACRTJDLRR-UHFFFAOYSA-N
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Description

1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane typically involves the reaction of cyclopropane-1,1-dicarboxylic acid derivatives with isopropenyl acetate in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds through a homoconjugate addition mechanism, resulting in the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of ethylidene and dimethyl groups. These features contribute to its stability and reactivity, making it valuable in various applications .

Properties

CAS No.

130221-64-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane

InChI

InChI=1S/C10H16O2/c1-4-8-5-10(8)11-6-9(2,3)7-12-10/h4H,5-7H2,1-3H3

InChI Key

KNFIZACRTJDLRR-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC12OCC(CO2)(C)C

Origin of Product

United States

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